molecular formula C17H17F2N3O B5765309 N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B5765309
M. Wt: 317.33 g/mol
InChI Key: XNRJSIVFJCYVKM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as piperazine compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperazine family, which is known for its diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects through its interaction with various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. The compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide in lab experiments is its well-established synthesis method. Additionally, the compound has been extensively studied, which provides a wealth of information for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide. One area of research is to further elucidate the compound's mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another area of research is to investigate the compound's potential use in treating other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to determine the long-term effects of the compound and its potential for addiction and abuse.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide involves the reaction of 3-fluoroaniline and 4-fluorobenzonitrile in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of the N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide compound.

Scientific Research Applications

N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has been investigated for its potential use in treating substance abuse disorders, such as cocaine addiction. The compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O/c18-13-4-6-16(7-5-13)21-8-10-22(11-9-21)17(23)20-15-3-1-2-14(19)12-15/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRJSIVFJCYVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7013854

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